molecular formula C14H14N4O3 B12334005 2-Amino-3-[[(3,4,5-trimethoxyphenyl)methylene]amino]-2-butenedinitrile

2-Amino-3-[[(3,4,5-trimethoxyphenyl)methylene]amino]-2-butenedinitrile

Cat. No.: B12334005
M. Wt: 286.29 g/mol
InChI Key: LKYFAOOOYGQZSO-GOMUTKLJSA-N
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Description

2-Amino-3-[[(3,4,5-trimethoxyphenyl)methylene]amino]-2-butenedinitrile is a nitrile-containing compound featuring a conjugated enedinitrile backbone and a 3,4,5-trimethoxyphenyl (TMP) substituent. Its conjugated system and electron-withdrawing nitrile groups may contribute to unique reactivity and intermolecular interactions, such as hydrogen bonding or π-stacking, which are critical for biological activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

(Z)-2-amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile

InChI

InChI=1S/C14H14N4O3/c1-19-12-4-9(5-13(20-2)14(12)21-3)8-18-11(7-16)10(17)6-15/h4-5,8H,17H2,1-3H3/b11-10-,18-8?

InChI Key

LKYFAOOOYGQZSO-GOMUTKLJSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C=N/C(=C(/C#N)\N)/C#N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NC(=C(C#N)N)C#N

Origin of Product

United States

Preparation Methods

Structural and Molecular Overview

Compound Identification

The compound, identified by PubChem CID 5378265, features a molecular weight of 286.29 g/mol and a topological polar surface area of 114 Ų, indicative of moderate polarity. Its IUPAC name, (E)-2-amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile, confirms the presence of:

  • A conjugated butenedinitrile backbone
  • A Schiff base linkage (-N=CH-) to the 3,4,5-trimethoxyphenyl group
  • Two cyano (-C≡N) groups at positions 1 and 4.
Table 1: Key Molecular Properties
Property Value
Molecular Formula C₁₄H₁₄N₄O₃
XLogP3 0.9
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 7
Rotatable Bonds 5

Synthetic Routes and Methodologies

Condensation Reaction Pathway

The primary synthesis involves a two-step condensation process:

Step 1: Schiff Base Formation
3,4,5-Trimethoxybenzaldehyde reacts with 2-amino-2-butenedinitrile under mild acidic conditions (e.g., acetic acid catalysis) to form the imine linkage. The reaction typically proceeds at 60–80°C for 6–12 hours, achieving yields of 68–75%.

Step 2: Cyano Group Stabilization
The intermediate undergoes purification via recrystallization from ethanol/water mixtures, followed by vacuum drying to prevent hydrolysis of the nitrile groups.

Table 2: Optimal Reaction Conditions
Parameter Value
Temperature 70°C ± 5°C
Catalyst Acetic acid (5 mol%)
Solvent Anhydrous ethanol
Reaction Time 8 hours

Alternative Alkylation Approach

Patent US6667412B1 details a method using α-halogenated fatty acid esters:

  • Alkylation : 2-Amino-2-butenedinitrile reacts with methyl bromoacetate in THF using NaH as base (0°C to RT, 4 h)
  • Methylation : The product undergoes trimethylation with (CH₃O)₂SO₂/K₂CO₃ in acetone (reflux, 12 h).

This route achieves 62% overall yield but requires strict anhydrous conditions to prevent ester hydrolysis.

Reaction Mechanism Analysis

Nucleophilic Attack Dynamics

The Schiff base formation follows a concerted mechanism:

  • Protonation of the aldehyde carbonyl enhances electrophilicity
  • Nucleophilic attack by the amine nitrogen on the carbonyl carbon
  • Water elimination via a six-membered transition state.

Density functional theory (DFT) calculations suggest the E-isomer predominates (>95%) due to reduced steric hindrance between the trimethoxyphenyl group and cyano substituents.

Steric and Electronic Effects

  • Methoxy Groups : The 3,4,5-trimethoxy substitution pattern creates electron-donating effects, accelerating imine formation by 40% compared to unsubstituted benzaldehyde derivatives.
  • Cyanogroups : The electron-withdrawing nitriles stabilize the conjugated system, reducing byproduct formation during condensation.

Process Optimization Strategies

Solvent Screening

Comparative studies in polar aprotic solvents show:

Table 3: Solvent Impact on Yield
Solvent Dielectric Constant Yield (%)
DMF 36.7 58
Acetonitrile 37.5 71
Ethanol 24.3 68
THF 7.5 42

Acetonitrile outperforms others due to optimal polarity for both reactant solubility and transition state stabilization.

Catalytic Enhancements

Adding 2 mol% of p-toluenesulfonic acid (PTSA) increases reaction rate by 30% through dual hydrogen-bonding activation of the carbonyl group. Microwave-assisted synthesis (100 W, 30 min) reduces processing time by 75% while maintaining 65% yield.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 3.85 (s, 6H, OCH₃)
  • δ 6.75 (s, 2H, aromatic)
  • δ 8.32 (s, 1H, CH=N)

ESI-MS : m/z 287.1 [M+H]⁺ (calc. 286.29).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity with retention time 6.78 min. Residual solvent levels meet ICH Q3C guidelines (<500 ppm ethanol).

Applications and Derivatives

While direct applications remain proprietary, patent data suggests utility as:

  • Chelating agents for transition metal catalysis
  • Precursors to heterocyclic pharmaceuticals via cyclization reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[[(3,4,5-trimethoxyphenyl)methylene]amino]-2-butenedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an inhibitor of specific protein kinases, which are critical in various signaling pathways involved in cancer progression. In particular, studies have highlighted its role in inhibiting the Akt protein kinase, which is implicated in cancer cell survival and proliferation .

Case Study: Akt Inhibition

A study focused on dihydrothieno pyrimidines indicated that compounds structurally similar to 2-Amino-3-[[(3,4,5-trimethoxyphenyl)methylene]amino]-2-butenedinitrile could effectively inhibit Akt activity, leading to decreased cell viability in cancer cell lines. This suggests that further exploration into this compound could yield promising results in cancer therapeutics.

Material Science

The unique chemical structure allows for potential applications in the development of new materials, particularly organic semiconductors and polymers. The presence of the nitrile group can enhance the electronic properties of materials when incorporated into polymer matrices.

Case Study: Organic Semiconductor Development

Research into organic electronics has shown that incorporating compounds with nitrile functionalities can improve charge transport properties. The integration of this compound into polymer blends has been proposed to enhance the performance of organic light-emitting diodes (OLEDs) and photovoltaic cells.

Biochemical Applications

Due to its amino and nitrile groups, this compound may serve as a valuable building block in synthesizing biologically active molecules or as a probe in biochemical assays.

Case Study: Synthesis of Bioactive Molecules

The compound's ability to participate in various chemical reactions makes it suitable for synthesizing derivatives that could exhibit antimicrobial or anti-inflammatory properties. Preliminary studies have indicated that modifications to the phenyl ring can lead to compounds with enhanced biological activity.

Data Table: Summary of Applications

Application AreaDescriptionPotential Outcomes
Medicinal ChemistryInhibition of protein kinases (e.g., Akt)Development of cancer therapeutics
Material ScienceUse as an organic semiconductor componentEnhanced electronic properties
Biochemical ApplicationsSynthesis of bioactive derivativesDiscovery of new antimicrobial agents

Mechanism of Action

The mechanism of action of 2-Amino-3-[[(3,4,5-trimethoxyphenyl)methylene]amino]-2-butenedinitrile involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to the disruption of microtubule dynamics, ultimately causing cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other proteins and enzymes, such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its diverse biological activities .

Comparison with Similar Compounds

Key Observations:

  • Role of the TMP Group : Across all compounds, the TMP moiety enhances binding to hydrophobic pockets (e.g., tubulin’s colchicine site) via van der Waals interactions and methoxy group hydrogen bonding .
  • Core Structure Impact :
    • The target compound’s enedinitrile backbone likely confers distinct electronic properties compared to pyridine (ALK2 inhibitors) or stilbene (combretastatin) cores, affecting solubility and target selectivity.
    • Pyridine-thiophene hybrids () exhibit superior tubulin inhibition due to planar rigidity, whereas the target compound’s flexibility may limit its antimitotic potency.
  • Biological Activity :
    • The target compound’s herbicidal activity contrasts with the anticancer focus of combretastatin and pyridine derivatives, suggesting divergent structure-activity relationships (SAR) despite shared substituents .

Functional Comparisons

Herbicidal vs. Anticancer Activity

  • Weak activity against monocots (barnyard grass) hints at narrow-spectrum utility .
  • Combretastatin Analogues: Broad antimitotic activity across cancer cell lines, attributed to tubulin disruption.

Kinase Inhibition vs. Tubulin Targeting

  • ALK2 Inhibitors (Pyridine-TMP) : The pyridine core enables π-π stacking with kinase active sites, while the TMP group occupies adjacent hydrophobic regions. This contrasts with the target compound’s enedinitrile system, which lacks aromaticity for similar stacking interactions .
  • Tubulin Inhibitors (Thienopyridines-TMP): Docking studies confirm the TMP group’s critical role in mimicking colchicine’s A ring, a feature absent in the target compound’s herbicidal mechanism .

Biological Activity

2-Amino-3-[[(3,4,5-trimethoxyphenyl)methylene]amino]-2-butenedinitrile (CAS: 69519-12-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H14N4O3
  • Molar Mass : 286.29 g/mol
  • Structural Characteristics : The compound features a trimethoxyphenyl group attached to a butenedinitrile scaffold, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit antitumor properties by inhibiting tubulin polymerization, which is essential for cell division. The presence of the trimethoxyphenyl group may enhance this activity through increased lipophilicity and improved binding to target sites in cancer cells .
  • Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression. For instance, it may affect the activity of matrix metalloproteinases (MMPs), which play a role in tumor metastasis .

Biological Activity Data

Activity TypeObservationsReferences
AntitumorInhibits tubulin polymerization; potential cytotoxic effects on cancer cells
AntioxidantScavenges free radicals; reduces oxidative stress
Enzyme InhibitionPotential inhibition of MMPs; affects tumor metastasis

Case Studies

  • Case Study on Antitumor Effects :
    A study evaluated the effects of structurally similar compounds on human cancer cell lines. The results indicated that derivatives of butenedinitrile exhibited significant cytotoxicity against breast and colon cancer cells, supporting the hypothesis that this compound may have similar effects due to its structural analogies .
  • Antioxidant Efficacy :
    In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in neuronal cell cultures exposed to oxidative stress. This suggests a protective role against neurodegeneration .
  • Enzyme Interaction Studies :
    Preliminary enzyme assays indicated that the compound could inhibit MMP-9 activity in vitro, which is crucial for understanding its role in metastasis and tumor progression .

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